CeMMEC1

説明

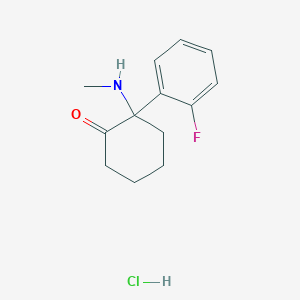

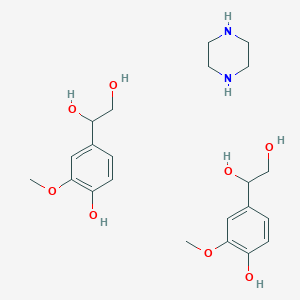

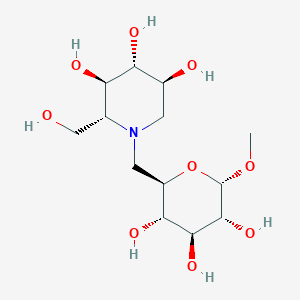

CeMMEC1 is an N-methylisoquinolinone derivative that inhibits the second bromodomain of TAF1 . It has been identified as a potent inhibitor of BRD4 .

Molecular Structure Analysis

CeMMEC1 has a molecular weight of 336.34 and its molecular formula is C19H16N2O4 . The exact structure of CeMMEC1 is complex and involves various functional groups .

Chemical Reactions Analysis

CeMMEC1 has been shown to have high affinity for the bromodomains of CREBBP, EP300, BRD9, and the second bromodomain of TAF1 . It has been used in combination with other compounds to study its effects on cell viability .

Physical And Chemical Properties Analysis

CeMMEC1 is a solid, white to off-white compound . It is soluble in DMSO but insoluble in water .

科学的研究の応用

1. Biochemical and Pharmaceutical Studies

CeMMEC1, referenced as CEC in the literature, is utilized in biochemical and pharmaceutical research. Studies have shown its application in separating and analyzing biochemical compounds, significantly aiding in the understanding and development of pharmaceutical products. The technique is highlighted for its role in advancing separation science, including applications in 2-D separation systems and microfluidic devices (Huo & Kok, 2008).

2. Environmental and Industrial Analysis

CEC plays a crucial role in environmental and industrial analysis. Its ability to analyze various environmental samples helps in monitoring and understanding environmental pollutants and their impact. Additionally, it finds usage in industrial analysis, aiding in the assessment and quality control of industrial products (Eeltink & Kok, 2003).

3. Food Analysis and Natural Products

The application of CEC extends to the analysis of food and natural products. It enables the identification and quantification of food constituents, contributing to food safety and quality assurance. Additionally, its use in natural product research is vital for the identification and analysis of biologically active compounds (Seger, Sturm, & Stuppner, 2013).

4. Plant Genetic Resources Management

CEC is instrumental in managing plant genetic resources. It aids in evaluating genetic diversity, species differentiation, and analyzing compounds relevant to nutrition and health in various plant species. This application is particularly important in gene banks and for agricultural research (Piergiovanni, 2012).

5. Climate Engineering Research

CEC, referred to as CE in some contexts, is also discussed in climate engineering research. Ethical guidelines and considerations for CE research have been proposed, focusing on global public consent, fair risk-benefit distribution, and minimizing experiment extents. This highlights its potential impact on policy and regulation in climate engineering (Morrow, Kopp, & Oppenheimer, 2009).

6. Water and Wastewater Treatment

Research indicates the use of CEC in the removal of contaminants from water and wastewater. This includes studies on forward osmosis, reverse osmosis, nanofiltration, and ultrafiltration, demonstrating the role of CEC in ensuring water quality and safety (Kim et al., 2018).

Safety And Hazards

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQAZBGLOADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CeMMEC1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)